2-(Isoxazol-5-yl)benzenesulfonamide
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Overview
Description
2-(Isoxazol-5-yl)benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoxazol-5-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes under mild conditions . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods are eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Isoxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
2-(Isoxazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isoxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of BRD4, a protein involved in gene transcription regulation . This inhibition can lead to the downregulation of oncogenes such as c-Myc and CDK6, resulting in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin and psychoactive compound.
Uniqueness: 2-(Isoxazol-5-yl)benzenesulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Unlike other isoxazole derivatives, it has shown significant potential as a BRD4 inhibitor, making it a promising candidate for cancer therapy .
Properties
CAS No. |
87488-65-1 |
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Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-(1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H,(H2,10,12,13) |
InChI Key |
UBLCACOHRGJPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)N |
Origin of Product |
United States |
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